molecular formula C14H8N2O2 B1361168 1,10-Phenanthroline-2,9-dicarbaldehyde CAS No. 57709-62-3

1,10-Phenanthroline-2,9-dicarbaldehyde

Cat. No.: B1361168
CAS No.: 57709-62-3
M. Wt: 236.22 g/mol
InChI Key: RHXOPVFYZBGQGA-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-dicarbaldehyde is an organic compound with the molecular formula C14H8N2O2. It is a derivative of 1,10-phenanthroline, a heterocyclic compound that contains two nitrogen atoms in its structure. This compound is known for its ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

It has been suggested that this compound may have potential therapeutic applications , indicating that it may interact with biological targets.

Mode of Action

It’s known that 1,10-phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry . This suggests that 1,10-Phenanthroline-2,9-dicarbaldehyde may interact with its targets through coordination chemistry.

Biochemical Pathways

It has been reported that solvothermal reactions of this compound dioxime with fecl3·6h2o or febr3 under solvothermal conditions yielded two trinuclear iron (iii) clusters . This suggests that the compound may be involved in redox reactions and metal ion coordination.

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its absorption and distribution

Result of Action

It has been suggested that the compound and its nickel complex have antioxidant properties , indicating that it may have a role in mitigating oxidative stress.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability and efficacy.

Chemical Reactions Analysis

1,10-Phenanthroline-2,9-dicarbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various amines and hydrazines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,10-Phenanthroline-2,9-dicarbaldehyde has several scientific research applications:

Comparison with Similar Compounds

1,10-Phenanthroline-2,9-dicarbaldehyde is similar to other derivatives of 1,10-phenanthroline, such as:

    1,10-Phenanthroline-2,9-dicarboxylic acid: This compound is an oxidized form of this compound and is used in similar applications.

    1,10-Phenanthroline-2,9-dimethanol: This reduced form of this compound is also used as a ligand in coordination chemistry.

    2,9-Diformyl-1,10-phenanthroline: Another derivative with similar coordination properties.

The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple fields of research.

Properties

IUPAC Name

1,10-phenanthroline-2,9-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXOPVFYZBGQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273428
Record name 1,10-Phenanthroline-2,9-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-62-3
Record name 1,10-Phenanthroline-2,9-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57709-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline-2,9-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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